molecular formula C7H6ClFS B8725627 (chloromethyl)(4-fluorophenyl)sulfane CAS No. 459-27-8

(chloromethyl)(4-fluorophenyl)sulfane

Cat. No.: B8725627
CAS No.: 459-27-8
M. Wt: 176.64 g/mol
InChI Key: RTKGBOLTBOTURK-UHFFFAOYSA-N
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Description

(chloromethyl)(4-fluorophenyl)sulfane is an organic compound with the molecular formula C7H6ClFS It consists of a benzene ring substituted with a chloromethyl group and a fluorine atom

Preparation Methods

The synthesis of (chloromethyl)(4-fluorophenyl)sulfane can be achieved through several routes. One common method involves the reaction of 4-fluorothiophenol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps for purification and isolation of the compound to ensure high purity and yield.

Chemical Reactions Analysis

(chloromethyl)(4-fluorophenyl)sulfane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert it to the corresponding thiol.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(chloromethyl)(4-fluorophenyl)sulfane has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is utilized in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (chloromethyl)(4-fluorophenyl)sulfane depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved can vary widely depending on the target and the intended therapeutic effect.

Comparison with Similar Compounds

(chloromethyl)(4-fluorophenyl)sulfane can be compared to similar compounds such as 1-(chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene . While both compounds contain a chloromethyl group and a sulfur atom, the presence of different substituents (fluorine vs. difluoromethyl) can significantly impact their chemical properties and reactivity. The unique combination of substituents in this compound makes it distinct and valuable for specific applications.

Conclusion

This compound is a versatile compound with a range of applications in organic synthesis, medicinal chemistry, and material science. Its unique chemical structure allows it to participate in various reactions and serve as a valuable intermediate in the development of new materials and drugs.

Properties

CAS No.

459-27-8

Molecular Formula

C7H6ClFS

Molecular Weight

176.64 g/mol

IUPAC Name

1-(chloromethylsulfanyl)-4-fluorobenzene

InChI

InChI=1S/C7H6ClFS/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,5H2

InChI Key

RTKGBOLTBOTURK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)SCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound was prepared in the manner of Example 3.A., using 45.0 grams (0.35 mole) of a 4-fluorothiophenol, 13.5 grams (0.44 mole) of paraformaldehyde and 180 ml (1.8 moles) of concentrated hydrochloric acid in 90 ml of benzene. The residue was distilled under reduced pressure to give 61.9 grams (99.8%) of 4-fluorophenylthiomethyl chloride; b.p. 65° C./0.5 mm.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
reactant
Reaction Step Four

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